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Compound of Interest

Compound Name: Phenyl(pyridin-2-yl)methanol

Cat. No.: B192787

An In-depth Technical Guide to alpha-Phenyl-2-
pyridinemethanol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Phenyl-2-pyridinemethanol, also known by its IUPAC name phenyl(pyridin-2-
yl)methanol, is a heterocyclic alcohol of significant interest in synthetic and medicinal
chemistry.[1] It serves as a crucial building block and intermediate in the synthesis of various
pharmaceutical compounds.[2] Notably, it is a known impurity of the antihistamine
Carbinoxamine and a key precursor in the synthesis of Bepotastine, a non-sedating H1-
antagonist with anti-inflammatory properties.[2][3] This guide provides a comprehensive
overview of its physical and chemical properties, experimental protocols for its synthesis, and
its role in drug development.

Chemical and Physical Properties

The fundamental properties of alpha-Phenyl-2-pyridinemethanol are summarized below. These
data are essential for its handling, characterization, and application in a laboratory setting.

Identifiers and General Properties
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Property Value Reference
CAS Number 14159-57-0 [11[31[4]1[5]
Molecular Formula C12H11:NO [1103114]
Molecular Weight 185.22 g/mol [11[3][4][6]
IUPAC Name phenyl(pyridin-2-yl)methanol [1]

SMILES OC(clcccenl)clceccecl [41[5]
Appearance White to Orange to Green 3]

powder to crystal

hvsicochemical

Property Conditions |/ Notes Reference
] ] Recrystallized from

Melting Point 83-84 °C [3]

hexane/chloroform

Boiling Point 127-129 °C at 0.3 Torr [3]

Density 1.155 + 0.06 g/cm?3 Predicted [3]

pKa 12.67 £ 0.20 Predicted [3]

Solubility Soluble in Methanol [3]

Safety and Handling
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Category Information Reference
GHS Pictogram GHSO07 (Exclamation Mark) [3]
Signal Word Warning [3]

H315 (Causes skin irritation),
Hazard Statements H319 (Causes serious eye [3]

irritation)

P264, P280, P302+P352,

] P305+P351+P338,
Precautionary Statements [3]
P332+P313, P337+P313,
P362+P364
Storage Temperature 2-8°C

Experimental Protocols

The synthesis of enantiomerically pure alpha-Phenyl-2-pyridinemethanol is critical for its use in
chiral drug synthesis. Asymmetric hydrogenation of the corresponding ketone is a common and
effective method.

Asymmetric Hydrogenation for (R)- or (S)-alpha-Phenyl-
2-pyridinemethanol

This protocol is a generalized procedure based on methodologies described in recent patents
for the synthesis of the (R) and (S) enantiomers.[7][8] The choice of chiral ligand determines

the resulting stereochemistry.

Objective: To synthesize enantiomerically enriched alpha-Phenyl-2-pyridinemethanol via
catalytic hydrogenation.

Materials:
e Phenyl(pyridin-2-yl)methanone (Substrate)

e [Ir(COD)CI]2 (Iridium-based pre-catalyst)
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e Chiral Ligand (e.g., a chiral phosphine-oxazoline ligand)

e Methanol (Solvent)

e Lithium tert-butoxide (Base)

e Hydrogen Gas (H2)

o Ethyl Acetate (Extraction solvent)

¢ Anhydrous Sodium Sulfate or Magnesium Sulfate (Drying agent)
e Argon or Nitrogen (Inert gas)

Procedure:

o Catalyst Preparation:

o In areaction flask under an inert atmosphere (Argon), add the chiral ligand (0.025 mmol)
and the metal complex [Ir(COD)CI]z (0.012 mmol).

o Add anhydrous methanol (1.5 mL).

o Stir the mixture at room temperature (25°C) for approximately 30-60 minutes to allow for
the formation of the active catalyst complex.[7][8]

» Hydrogenation Reaction:

[¢]

In a high-pressure autoclave, charge phenyl(pyridin-2-yl)methanone (0.24 mol).

[e]

Add the pre-formed catalyst solution from Step 1.

o

Add lithium tert-butoxide (12 mmol) and additional methanol (100 mL).[7][8]

[¢]

Seal the autoclave, purge with hydrogen gas, and then pressurize with Hz to 3.0-5.0 MPa.
o Heat the reaction mixture to 40-60°C and stir vigorously for 8-12 hours.[7][8]

e Work-up and Isolation:
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[e]

After the reaction is complete, cool the autoclave to room temperature and carefully vent
the hydrogen gas.

[e]

Concentrate the reaction mixture under reduced pressure to remove the methanol.

o

Add water to the residue and perform an extraction with ethyl acetate (3 x 50 mL).

[¢]

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

[¢]

Remove the ethyl acetate under reduced pressure to yield the crude product.

 Purification and Analysis:
o The crude product can be further purified by column chromatography or recrystallization.

o The yield, purity (e.g., by GC or HPLC), and enantiomeric excess (e.g., by chiral HPLC) of
the final product, (R)- or (S)-phenyl(pyridin-2-yl)methanol, should be determined.
Reported yields and ee values are typically high (>90%).[7][8]
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Diagram 1: Asymmetric Hydrogenation Workflow
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Diagram 1: Asymmetric Hydrogenation Workflow
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Biological Context and Applications

alpha-Phenyl-2-pyridinemethanol is not primarily known for its direct biological activity but
rather as a pivotal intermediate in synthesizing pharmacologically active molecules.

Precursor to Antihistamines

The primary application of this compound in drug development is as a key intermediate. For
instance, a-(4-Chlorophenyl)-2-pyridinemethanol, a closely related derivative, is a direct
precursor in the synthesis of Bepotastine.[2] Bepotastine is a second-generation histamine H1
antagonist used to treat allergic rhinitis and urticaria. The core structure provided by alpha-
phenyl-2-pyridinemethanol is essential for the final drug's interaction with the H1 receptor. Its
role as a reagent in the synthesis of Carbinoxamine, another H1 antagonist, is also
established.[2][3]

alpha-Phenyl-2-pyridinemethanol
(Core Scaffold)

Serves as
ey intermediate

Multi-step
Chemical Synthesis

Antagonizes / Antagonizes

Histamine H1 Receptor

Diagram 2: Role as a Pharmaceutical Intermediate
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Diagram 2: Role as a Pharmaceutical Intermediate

Spectral Data

Full spectral data are crucial for the unambiguous identification and quality control of alpha-
Phenyl-2-pyridinemethanol. While raw spectra are available through specialized databases, a
summary of expected signals is provided below.

e 'H NMR: The proton NMR spectrum would characteristically show signals for the aromatic
protons on both the phenyl and pyridine rings (typically in the 7.0-8.5 ppm range), a singlet
or doublet for the methine proton (CH-OH), and a broad singlet for the hydroxyl proton (-OH),
the position of which is dependent on solvent and concentration.

e 13C NMR: The carbon NMR would display distinct signals for the 11 unique aromatic carbons
and one signal for the aliphatic methine carbon bearing the hydroxyl group.[9]

e FTIR: The infrared spectrum would feature a prominent broad absorption band in the 3200-
3400 cm~1 region, characteristic of the O-H stretching of the alcohol group. It would also
show C-H stretching for the aromatic rings (around 3000-3100 cm~1) and C=C/C=N
stretching bands in the 1400-1600 cm~* fingerprint region.[10]

Conclusion

alpha-Phenyl-2-pyridinemethanol is a compound of considerable value to the pharmaceutical
and chemical industries. Its well-defined physical and chemical properties, combined with
established synthetic routes, make it a reliable building block. Its primary importance lies in its
role as a key intermediate in the synthesis of H1 antagonists, highlighting the critical link
between fundamental organic chemistry and the development of therapeutic agents. This guide
has provided the core technical information required by researchers and developers to
effectively utilize this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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